molecular formula C16H14BrClN2O B4104685 2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride

2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride

Cat. No. B4104685
M. Wt: 365.65 g/mol
InChI Key: USEOUEQROGUJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties, which make it an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride involves its ability to bind to zinc ions. This binding results in a change in the fluorescence properties of the compound, allowing it to be used as a fluorescent probe for detecting and imaging zinc ions in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride are largely related to its ability to bind to zinc ions. Zinc is an important cofactor for many enzymes, and its regulation is critical for various biological processes. By binding to zinc ions, this compound can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride in lab experiments is its ability to selectively detect and image zinc ions in cells. This compound is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of this compound is that it can only be used to study processes that involve zinc ions, limiting its applicability in some areas of research.

Future Directions

There are many potential future directions for research involving 2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride. One potential direction is the development of new fluorescent probes that can selectively detect other metal ions in cells. Another potential direction is the use of this compound in the development of new drugs that target zinc-dependent enzymes. Additionally, this compound could be used to study the role of zinc in various diseases, such as diabetes and Alzheimer's disease.
Conclusion:
In conclusion, 2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride is a valuable tool for studying various biological processes. Its ability to selectively detect and image zinc ions in cells has made it an important tool for researchers. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can continue to use it to advance our understanding of various biological processes.

Scientific Research Applications

2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride has been used in various scientific research studies. It has been used as a fluorescent probe for detecting and imaging the distribution of zinc ions in cells. It has also been used to study the role of zinc in the regulation of insulin secretion. Additionally, this compound has been used to study the mechanism of action of various enzymes, including protein tyrosine phosphatases.

properties

IUPAC Name

2-[(6-bromo-2-methylquinolin-4-yl)amino]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O.ClH/c1-10-8-15(19-14-4-2-3-5-16(14)20)12-9-11(17)6-7-13(12)18-10;/h2-9,20H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEOUEQROGUJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=CC=C3O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.